molecular formula C17H15NO2 B7815362 1-(2-Methylbenzyl)-1H-indole-2-carboxylic acid

1-(2-Methylbenzyl)-1H-indole-2-carboxylic acid

Cat. No.: B7815362
M. Wt: 265.31 g/mol
InChI Key: YBBDAMXSTVJOSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylbenzyl)-1H-indole-2-carboxylic acid is a high-purity chemical compound offered for research and development purposes. With the molecular formula C18H15NO2, it belongs to the class of indole-carboxylic acids, which are prominent scaffolds in medicinal chemistry and drug discovery . This specific analogue, featuring a 2-methylbenzyl substitution on the indole nitrogen, is of significant interest as a building block for the synthesis of more complex molecules, including potential pharmacologically active agents . Related indole-2-carboxylic acid derivatives are known to serve as key intermediates and have been utilized in the preparation of various carbohydrazides and other heterocyclic compounds . As a research chemical, it can be applied in exploring structure-activity relationships, developing novel enzyme inhibitors, and in chemical biology studies. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions, as related compounds have shown toxic effects in animal studies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2-methylphenyl)methyl]indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-12-6-2-3-8-14(12)11-18-15-9-5-4-7-13(15)10-16(18)17(19)20/h2-10H,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBDAMXSTVJOSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3C=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 1H-Indole-2-Carboxylic Acid Scaffold

The formation of the indole (B1671886) ring system is a foundational step in the synthesis of the target compound. Various named reactions and strategic approaches have been developed to construct the 1H-indole-2-carboxylic acid scaffold, which serves as a key precursor.

Hemetsberger–Knittel Indole Synthesis and Derivatives

The Hemetsberger–Knittel indole synthesis is a notable method for preparing indole-2-carboxylic esters. This reaction involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester, which cyclizes to form the corresponding indole-2-carboxylic ester. researchgate.netclockss.org The process is typically carried out by heating the azido-propenoic ester in a high-boiling solvent like xylene. mdpi.com

The mechanism, while not definitively established, is thought to proceed through a nitrene intermediate formed by the thermolysis of the azide. clockss.orgrsc.orgorganic-chemistry.org This highly reactive nitrene intermediate is believed to undergo an intramolecular C-H insertion to yield the indole nucleus. rsc.org Alternatively, the formation of 2H-azirine intermediates has also been proposed. rsc.orgorganic-chemistry.org Despite its utility, the synthesis of the azido (B1232118) starting material can be challenging, which sometimes limits the application of this method. clockss.orgorganic-chemistry.org

Modern adaptations of the Hemetsberger–Knittel synthesis have explored different energy sources to promote the reaction. Comparative studies have shown that microwave irradiation can lead to higher yields and significantly shorter reaction times compared to conventional heating. rsc.org Continuous flow synthesis has also been successfully applied, offering similar yields to microwave-assisted methods with even further reduced reaction times. rsc.org

Approaches Utilizing 1H-Indole-2-Carboxylic Acid as a Precursor

1H-Indole-2-carboxylic acid and its esters are versatile starting materials for the synthesis of more complex indole derivatives. nih.gov One of the most common methods for its preparation is the Reissert indole synthesis. This approach typically involves the condensation of o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base to form a 2-ketoester. mdpi.com Subsequent reductive cyclization of this intermediate yields the indole-2-carboxylic acid, which can then be used in further functionalization steps. mdpi.comrsc.org

The ester derivatives, such as ethyl 1H-indole-2-carboxylate, are also frequently used. These can be synthesized by the esterification of 1H-indole-2-carboxylic acid, for example, through reaction with thionyl chloride followed by the addition of the desired alcohol. google.com

Palladium-Catalyzed C-H Activation and Functionalization of Indole-Carboxylic Acids

Palladium-catalyzed reactions have become powerful tools for the direct functionalization of C-H bonds in indole rings, offering atom- and step-economical synthetic routes. google.com These methods allow for the introduction of various substituents at different positions of the indole nucleus, including those bearing a carboxylic acid group.

The regioselectivity of these C-H functionalization reactions can often be controlled by the choice of catalyst, ligands, and directing groups. For instance, palladium(II) catalysts can promote the alkenylation of indoles at the C3 position. google.com In the context of indole-2-carboxylic acid derivatives, palladium-catalyzed oxidative coupling with allenes has been shown to afford indolo[2,3-c]pyran-1-ones via direct C-H functionalization at the C3-position.

Furthermore, palladium-catalyzed reactions can be employed for the dual functionalization of C-H or N-H bonds. google.com This versatility allows for the construction of complex molecular architectures from simple indole precursors. For example, palladium/norbornene cooperative catalysis has been developed for the vicinal di-carbo-functionalization of indoles, enabling the site- and regioselective installation of two different carbon substituents.

Regioselective Functionalization at the N1 Position with Substituted Benzyl (B1604629) Moieties

Once the 1H-indole-2-carboxylic acid scaffold is in place, the next crucial step is the introduction of the 2-methylbenzyl group at the nitrogen atom (N1 position). This is typically achieved through N-alkylation reactions.

Coupling Reactions for N-Substitution

The N-alkylation of indoles is a common transformation. Classical methods often involve the deprotonation of the indole nitrogen with a strong base, such as sodium hydride, to form an indole anion, which then acts as a nucleophile and reacts with an alkylating agent like a benzyl halide. organic-chemistry.org The choice of solvent can be critical, with polar aprotic solvents like DMF or THF often being employed.

However, these traditional methods can sometimes suffer from a lack of regioselectivity, with potential for C3-alkylation as a competing pathway. To address this, various catalytic systems have been developed. For instance, palladium-catalyzed N-arylation of indoles has been extensively studied. While this is for aryl groups, related palladium-catalyzed methods for N-alkylation have also been explored.

More recent and milder methods for N-alkylation have also been developed. These include reactions using alcohols as alkylating agents under Mitsunobu conditions or through transition metal catalysis. Iron-catalyzed N-alkylation of indolines followed by oxidation offers another route to N-alkylated indoles.

Introduction of the 2-Methylbenzyl Group

The synthesis of 1-(2-Methylbenzyl)-1H-indole-2-carboxylic acid can be achieved by the N-alkylation of an indole-2-carboxylic acid ester, such as ethyl 1H-indole-2-carboxylate, with a 2-methylbenzyl halide (e.g., 2-methylbenzyl chloride or bromide).

A common procedure involves treating the ethyl 1H-indole-2-carboxylate with a base like potassium hydroxide (B78521) in a solvent such as acetone, followed by the addition of the 2-methylbenzyl halide. This reaction proceeds via an SN2 mechanism where the indole nitrogen attacks the benzylic carbon of the 2-methylbenzyl halide. The resulting product is ethyl 1-(2-methylbenzyl)-1H-indole-2-carboxylate.

Subsequent hydrolysis of the ester group is required to obtain the final carboxylic acid. This can often be achieved in a one-pot manner by using an excess of aqueous potassium hydroxide and heating the reaction mixture, which facilitates both the N-alkylation and the saponification of the ester.

Below is a table summarizing the reaction conditions for a representative N-alkylation of an indole-2-carboxylate (B1230498) ester followed by hydrolysis.

StepReagentsSolventConditionsProduct
N-AlkylationEthyl 1H-indole-2-carboxylate, 2-Methylbenzyl bromide, KOHAcetone/Water20°C, 2 hoursEthyl 1-(2-methylbenzyl)-1H-indole-2-carboxylate
HydrolysisEthyl 1-(2-methylbenzyl)-1H-indole-2-carboxylate, KOHAcetone/WaterReflux, 1 hourThis compound

This two-step, one-pot approach provides an efficient route to the target compound, this compound, starting from the readily available indole-2-carboxylic acid ester.

Derivatization Strategies from this compound

Esterification and Amidation of the Carboxylic Acid Moiety

The carboxylic acid group at the C2 position of the indole ring is a versatile functional handle for a variety of chemical transformations, most notably esterification and amidation.

Esterification: Esters of indole-2-carboxylic acids are commonly synthesized through several standard methods. One prevalent approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions. For instance, treating an indole-2-carboxylic acid with an alcohol like ethanol (B145695) in the presence of a catalytic amount of a strong acid, such as concentrated sulfuric acid, at elevated temperatures yields the corresponding ethyl ester. mdpi.com Another method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using reagents like thionyl chloride (SOCl₂). This acyl chloride is then reacted with the desired alcohol to form the ester, a method noted for its high efficiency. nih.gov Additionally, microwave-assisted synthesis in the presence of ionic liquids has been reported as a rapid and high-yield method for preparing indole-2-carboxylic acid esters. researchgate.netresearchgate.net

Amidation: The formation of an amide bond is a cornerstone of medicinal chemistry, and numerous reliable methods exist for coupling indole-2-carboxylic acids with amines. The most common strategies involve the use of peptide coupling agents to activate the carboxylic acid. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used, often in combination with additives like hydroxybenzotriazole (B1436442) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction and suppress side reactions. nih.govnih.gov A typical procedure involves reacting the indole-2-carboxylic acid with an amine in the presence of EDC, HOBt, and a base like N,N-diisopropylethylamine (DIPEA). nih.gov Other coupling agents, including (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), have also been effectively employed for this transformation. nih.govnih.gov An alternative to coupling agents is the initial conversion of the carboxylic acid to its acid chloride, which then readily reacts with an amine to furnish the desired amide. eurjchem.com

Table 1: Common Reagents for Esterification and Amidation
TransformationMethodKey ReagentsTypical Conditions
EsterificationFischer EsterificationAlcohol (e.g., EtOH), H₂SO₄ (cat.)Reflux
Acyl Chloride IntermediateSOCl₂, then Alcohol0°C to room temperature
AmidationCarbodiimide CouplingAmine, EDC, HOBt, DIPEARoom temperature
Phosphonium/Uronium Salt CouplingAmine, BOP or HBTU, Base (e.g., DIPEA)Room temperature
Acyl Chloride IntermediateSOCl₂ or (COCl)₂, then Amine0°C to room temperature

Modifications at the Indole Ring System (e.g., C3, C5, C6 Positions)

Beyond the carboxylic acid, the indole nucleus itself offers several positions for functionalization, with the C3, C5, and C6 positions being particularly amenable to modification. These modifications are crucial for modulating the molecule's properties.

Modifications at the C3 Position: The C3 position is the most nucleophilic site on the indole ring and is prone to electrophilic substitution.

Vilsmeier-Haack Formylation: This reaction introduces a formyl (-CHO) group at the C3 position using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). nih.govnih.govorganic-chemistry.org This formyl group can then serve as a synthetic handle for further transformations.

Mannich Reaction: The Mannich reaction introduces an aminomethyl group onto the C3 position. It involves the reaction of the indole with formaldehyde (B43269) and a secondary amine, such as morpholine (B109124) or dimethylamine. nih.govchemtube3d.com

Alkylation/Arylation: Direct C3-alkylation can be achieved with various alcohols under specific catalytic conditions. chemrxiv.orgchemrxiv.orgrsc.org Furthermore, after halogenation (e.g., bromination) of the C3 position, Suzuki cross-coupling reactions can be employed to introduce aryl and heteroaryl moieties. nih.gov Research has also shown that functionalization can be achieved by reacting 2-indolylmethanols with substrates like guaiazulene (B129963) in the presence of a Brønsted acid catalyst. rsc.org

Modifications at the C5 and C6 Positions: Functionalization of the benzene (B151609) portion of the indole ring, specifically at the C5 and C6 positions, typically requires different strategies.

Halogenation: Direct halogenation can introduce bromine or chlorine atoms at these positions, which can then be used in cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling: For indoles bearing a halogen (e.g., bromine) at the C5 or C6 position, palladium-catalyzed reactions like the Suzuki-Miyaura coupling are highly effective for forming carbon-carbon bonds with aryl or heteroaryl boronic acids. acs.orgnih.govresearchgate.net

Buchwald-Hartwig Amination: This reaction allows for the introduction of aryl or alkylamino groups at the C6 position by coupling a C6-bromoindole derivative with an amine in the presence of a palladium catalyst. nih.gov This strategy has been used to synthesize various 6-aminoindole-2-carboxylic acid derivatives. mdpi.comnih.gov

Table 2: Selected Functionalization Reactions on the Indole Ring
PositionReactionReagentsGroup Introduced
C3Vilsmeier-HaackPOCl₃, DMFFormyl (-CHO)
Mannich ReactionFormaldehyde, Secondary Amine (e.g., Morpholine)Aminomethyl (-CH₂NR₂)
Suzuki Coupling (post-bromination)Arylboronic acid, Pd catalystAryl group
C5 / C6Suzuki CouplingArylboronic acid, Pd catalystAryl group
Buchwald-Hartwig AminationAmine, Pd catalystAmino group (-NR₂)

Formation of Conjugates and Hybrid Molecules

The this compound scaffold can be linked to other molecular fragments to create conjugates and hybrid molecules. This strategy is often employed to combine the structural features of different pharmacophores.

A common approach begins with the conversion of the carboxylic acid to an indole-2-carbohydrazide by reaction with hydrazine (B178648) hydrate. researchgate.netresearchgate.net This carbohydrazide (B1668358) serves as a versatile intermediate. researchgate.netnih.gov For example, it can be reacted with substituted benzyl chlorides to produce N-benzyl-1H-indole-2-carbohydrazide derivatives, which are hybrid structures linking the indole core to a substituted benzyl moiety via a hydrazide linker. mdpi.com

Furthermore, the indole-2-carbohydrazide intermediate can undergo cyclization reactions with various reagents to form new heterocyclic rings attached to the C2 position of the indole. For instance, reaction with isothiocyanates can lead to the formation of thiadiazole or triazole rings, creating complex indole-heterocycle conjugates. researchgate.net These synthetic strategies significantly expand the molecular diversity achievable from the parent carboxylic acid.

Table 3: Examples of Conjugate and Hybrid Molecule Synthesis
Starting MaterialKey IntermediateReaction PartnerResulting Molecule Type
Indole-2-carboxylic acidIndole-2-carbohydrazideSubstituted Benzyl ChlorideN-Benzyl-indole-2-carbohydrazide Hybrid mdpi.com
Indole-2-carboxylic acidIndole-2-carbohydrazideIsothiocyanatesIndole-Thiadiazole/Triazole Conjugate researchgate.net
Indole-2-carboxylic acidIndole-2-carbohydrazideAromatic AldehydesIndole-Hydrazone Derivatives researchgate.net

Molecular Characterization and Structural Elucidation in Academic Research

X-ray Crystallography for Solid-State Structure Determination

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking):Without a crystal structure, analysis of intermolecular forces is not possible.

While data exists for structurally related compounds, such as indole-2-carboxylic acid and its 1-methyl derivative, using this information would not pertain to the specific molecule and would violate the directive to focus solely on 1-(2-Methylbenzyl)-1H-indole-2-carboxylic acid. Therefore, a detailed article meeting the specified requirements cannot be constructed at this time.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties and reactivity.

For related indole (B1671886) compounds, DFT calculations have been used to understand their structural and electrical characteristics. Such studies typically evaluate geometric parameters, optimal energy, Frontier Molecular Orbitals (FMO), and Molecular Electrostatic Potential (MEP) in both gaseous and solvent phases. For the parent molecule, indole-2-carboxylic acid (ID2CA), DFT simulations have been conducted using the B3LYP/6-311++G(d,p) basis set to determine its optimized structure and energy. Analysis of FMOs (Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO) helps in predicting the molecule's reactivity and ability to donate or accept electrons. A similar investigation for 1-(2-Methylbenzyl)-1H-indole-2-carboxylic acid would be necessary to elucidate how the 2-methylbenzyl group at the N1 position alters the electron distribution and reactivity of the indole scaffold.

Geometrical optimization is a critical step in computational chemistry to find the most stable three-dimensional arrangement of a molecule (i.e., its minimum energy conformation). For the parent indole-2-carboxylic acid, DFT has been used to calculate its optimized structure, including bond lengths and angles. For instance, in the gas phase, the C-C bond lengths in the indole ring of ID2CA were calculated to be between 1.376 Å and 1.460 Å. A conformational analysis of this compound would be particularly important to understand the rotational freedom and preferred orientation of the 2-methylbenzyl group relative to the indole plane, which would significantly influence its interaction with biological macromolecules.

Table 1: Representative DFT Geometrical Parameters for Indole-2-Carboxylic Acid (Gas Phase) Note: This data is for the parent compound, not this compound.

ParameterValueReference
C-C Bond Length (Indole Ring)1.376 - 1.460 Å
C-C-C Bond Angle (Indole Ring)106° - 133°
O-C-O Bond Angle (Carboxyl)111° - 125°
C-O-H Bond Angle (Carboxyl)~107°
Self-Consistent Field (SCF) Energy-552.554 Hatrees

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used in drug design to predict the binding mode of a ligand to a protein target.

While no docking studies exist for this compound, numerous studies have been performed on other indole-2-carboxylic acid derivatives. These studies have identified the indole-2-carboxylic acid scaffold as a potent inhibitor for various biological targets, such as HIV-1 integrase. In these simulations, the indole core and the C2 carboxyl group are often found to be crucial for activity, for instance, by chelating with metal ions (e.g., Mg²⁺) in the active site of an enzyme. A docking study of this compound would be required to predict its potential biological targets and how the 2-methylbenzyl group contributes to binding, potentially through hydrophobic or π-stacking interactions.

Docking simulations on related compounds have successfully identified key amino acid residues that are critical for binding. For example, in studies of indole derivatives targeting HIV-1 integrase, interactions with residues like Tyr143 and Asn117 were identified as important for improving inhibitory effects. The indole core itself often engages in hydrophobic interactions with residues in the binding pocket. To understand the specific interactions of this compound, dedicated docking studies against relevant protein targets would need to be performed.

Table 2: Examples of Biological Targets for Indole-2-Carboxylic Acid Derivatives from Docking Studies Note: This table lists targets for various derivatives, not specifically for this compound.

Biological TargetType of Interaction ObservedKey Residues (Example)Reference
HIV-1 IntegraseMetal chelation, hydrophobic interactionsTyr143, Asn117
VEGFR-2 Tyrosine KinaseHydrogen bonding, pi interactions-
Acetylcholine Binding Protein--
Antioxidant Proteins--

Molecular Dynamics (MD) Simulations

MD simulation is a computational method for analyzing the physical movements of atoms and molecules. It allows the study of the dynamic behavior of biological systems over time. A comprehensive analysis of the parent indole-2-carboxylic acid included 100 ns of molecular dynamics simulations to examine the durability of its interactions with target proteins. Such simulations are crucial for assessing the stability of the ligand-protein complex predicted by docking and understanding the flexibility of the binding site. No MD simulation studies have been published for this compound.

Quantitative Structure-Activity Relationship (QSAR) Analysis4.4.1. Development of Predictive Models for Biological ActivityThere is no available research on the development of QSAR models to predict the biological activity of this compound.

Identification of Physico-Chemical Descriptors Influencing ActivityNo literature could be retrieved that identifies the specific physicochemical descriptors of this compound that are influential for its activity.

It is important to note that while research exists for other derivatives of indole-2-carboxylic acid, the strict focus on "this compound" as per the instructions means that no relevant data can be presented at this time.

Investigation of Biological Activities and Mechanisms in in Vitro Preclinical Models

Antiviral Activity: HIV-1 Integrase Inhibition

The 1H-indole-2-carboxylic acid scaffold has been identified as a promising framework for the development of novel inhibitors targeting the human immunodeficiency virus type 1 (HIV-1) integrase. This viral enzyme is critical for the replication cycle of HIV-1, as it catalyzes the insertion of the viral DNA into the host cell's genome. nih.govnih.gov The inhibitory action of these compounds is primarily directed at the strand transfer step of the integration process.

Research has demonstrated that derivatives of 1H-indole-2-carboxylic acid are effective inhibitors of the strand transfer function of HIV-1 integrase. nih.govnih.gov The strand transfer process is a crucial step in the viral life cycle where the integrase enzyme inserts the viral DNA into the host's genome. nih.gov By blocking this activity, these compounds prevent the establishment of a proviral state, thereby halting viral replication. nih.gov In enzymatic assays, specific derivatives have shown potent inhibition, with IC₅₀ values as low as 0.13 μM, indicating a significant increase in inhibitory effect after structural optimizations of the parent indole-2-carboxylic acid scaffold. nih.govnih.gov

The catalytic activity of HIV-1 integrase is dependent on the presence of two divalent magnesium ions (Mg²⁺) within its active site. nih.gov The mechanism of inhibition by 1H-indole-2-carboxylic acid derivatives involves the formation of a chelating triad (B1167595) motif with these essential metal ions. nih.gov Structural and binding conformation analyses have shown that the indole (B1671886) core, specifically the nitrogen atom and the C2 carboxyl group, effectively binds to the two Mg²⁺ ions. nih.govnih.govnih.gov This chelation disrupts the normal catalytic function of the enzyme, preventing it from carrying out the strand transfer reaction and thus inhibiting viral integration. nih.govnih.gov This metal-chelating property is a critical feature for this class of integrase strand transfer inhibitors. nih.govnih.gov

Anticancer and Antiproliferative Activities

Derivatives of the 1H-indole-2-carboxylic acid structure have demonstrated significant potential as anticancer agents. In vitro studies have revealed their ability to inhibit the growth of various cancer cell lines, induce programmed cell death (apoptosis), and modulate the cell cycle.

The cytotoxic and antiproliferative properties of 1H-indole-2-carboxylic acid derivatives have been evaluated against a broad panel of human cancer cell lines.

Derivatives have shown inhibitory activity against human liver cancer cell lines, including Bel-7402, SMMC-7721, SNU-387, Hep G2, and Hep 3B. One particular derivative, designated C11, was identified as having the best inhibitory activities against these lines and also showed efficacy against the chemotherapy-resistant Bel-7402/5-Fu cell line.

In studies involving pediatric brain tumors, indole-2-carboxamides demonstrated significant inhibitory activities against the viability and proliferation of the glioblastoma cell line KNS42 and the medulloblastoma cell line DAOY. nih.gov Certain compounds maintained their viability inhibitory activities against DAOY cells, with IC₅₀ values for KNS42 viability ranging from 2.34 to 9.06 μM. nih.govnih.gov

Furthermore, related substituted-N-benzyl-1H-indole-2-carbohydrazides have been tested for antiproliferative activity against breast (MCF-7), lung (A549), and colon (HCT) cancer cell lines, with several compounds showing moderate to high cytotoxicities. One compound exhibited an average IC₅₀ of 2 µM across these cell lines.

A key mechanism underlying the anticancer effects of 1H-indole-2-carboxylic acid derivatives is the induction of apoptosis. Studies on indole-2-carboxylic acid benzylidene-hydrazides identified them as a potent class of apoptosis inducers. Flow cytometry analysis of cells treated with these compounds revealed a significantly increased population of Annexin-V and 7-AAD positive cells, which are markers for early and late-stage apoptosis. In liver cancer cell lines, specific derivatives demonstrated their potential as antitumor agents through their performance in cell apoptosis assays.

Beyond inducing apoptosis, these compounds can also exert their antiproliferative effects by interfering with the cancer cell cycle. The progression of a cell through its life cycle is a tightly regulated process, and its disruption is a common strategy for anticancer therapies. Research has demonstrated that a novel 1H-indole-2-carboxylic acid derivative, C11, was able to induce G1-S phase cell cycle arrest in liver cancer cells. By halting the cell cycle at the G1-S transition, the compound prevents the cell from entering the DNA synthesis (S) phase, thereby inhibiting its proliferation and providing an opportunity for repair mechanisms or apoptosis to be initiated.

Targeting Specific Proteins (e.g., 14-3-3η protein)

The 1H-indole-2-carboxylic acid scaffold has been utilized in the design of inhibitors targeting specific protein-protein interactions implicated in disease. One such target is the 14-3-3η protein, which is involved in various cellular processes and is considered a target for cancer therapy. Researchers have designed and synthesized a series of novel 1H-indole-2-carboxylic acid derivatives aimed at treating liver cancer by targeting this protein. nih.gov Through several rounds of structural optimization, a derivative, designated C11, was identified as having a relatively strong affinity for the 14-3-3η protein. nih.gov

This compound demonstrated the most potent inhibitory activity against a panel of human liver cancer cell lines, including Bel-7402, SMMC-7721, SNU-387, Hep G2, and Hep 3B. nih.gov Notably, compound C11 also showed significant inhibitory effects against the chemotherapy-resistant Bel-7402/5-Fu cell line. nih.gov Further investigation revealed that C11 induces G1-S phase cell cycle arrest in liver cancer cells. nih.gov Molecular docking studies and Western blot assays helped to elucidate the anti-proliferative mechanisms of this small-molecule inhibitor, highlighting the potential of the indole-2-carboxylic acid framework for developing targeted anti-cancer agents. nih.gov

Dual Inhibition of IDO1/TDO Enzymes

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are two key enzymes in the tryptophan metabolism pathway and represent important targets for cancer immunotherapy. nih.gov A variety of indole-2-carboxylic acid derivatives have been synthesized and evaluated for their ability to inhibit both enzymes.

A study focusing on 6-acetamido-indole-2-carboxylic acid derivatives identified them as potent dual inhibitors with IC50 values in the low micromolar range. nih.gov Among these, compound 9o-1 emerged as the most potent, with an IC50 value of 1.17 μM for IDO1 and 1.55 μM for TDO. nih.gov Additionally, a para-benzoquinone derivative, 9p-O , which resulted from the oxidation of a precursor compound, showed strong inhibition against both enzymes, with IC50 values reaching the double-digit nanomolar level. nih.gov The discovery of these dual inhibitors provides a basis for the further structural optimization of this class of compounds for oncological applications. nih.gov

Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives against IDO1 and TDO Enzymes
CompoundIDO1 IC50 (μM)TDO IC50 (μM)Reference
9o-11.171.55 nih.gov

Modulation of Receptor Systems

Cannabinoid Receptor 1 (CB1) Allosteric Modulation

The indole-2-carboxylic acid scaffold has been central to the development of allosteric modulators for the Cannabinoid Receptor 1 (CB1), a G-protein coupled receptor (GPCR) with significant therapeutic potential. nih.govnih.gov Rather than directly activating or blocking the receptor at its primary (orthosteric) site, allosteric modulators bind to a separate site, subtly changing the receptor's shape and thereby influencing the binding and signaling of endogenous ligands. nih.gov

Structure-activity relationship (SAR) studies on a class of derivatives, indole-2-carboxamides, have provided insight into the chemical features required for this activity. nih.govnih.gov The indole ring itself is preferred for maintaining high binding affinity to the allosteric site. nih.govnih.gov However, substituents at the C3 position of the indole ring significantly affect the ligand's allosteric effects. nih.gov A notable example is 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide (11j) , which was identified as a robust CB1 allosteric modulator. It demonstrated a high binding cooperativity factor (α = 16.55) and an equilibrium dissociation constant (KB) of 167.3 nM. nih.gov Other derivatives, such as compounds 13 and 21 , also showed potent stimulatory activity on the CB1 receptor. bohrium.comresearchgate.net

Activity of Indole-2-Carboxamide Derivatives as CB1 Allosteric Modulators
CompoundParameterValueReference
11jKB167.3 nM nih.gov
α16.55
13EC5050 nM bohrium.com
21EC5090 nM

Cysteinyl Leukotriene 1 (CysLT1) Receptor Antagonism

Cysteinyl leukotrienes (CysLTs) are inflammatory mediators that play a key role in asthma and allergic rhinitis by acting on CysLT receptors. nih.govacs.org Derivatives of 1H-indole-2-carboxylic acid have been discovered as a novel class of potent and selective antagonists for the CysLT1 receptor. nih.govnih.gov

A high-throughput screening campaign identified an indole derivative that, while sharing a hydrophobic group with the known CysLT1 antagonist montelukast, possessed a unique and essential indole-2-carboxylic acid moiety. acs.org This discovery prompted further optimization, leading to the identification of compound 17k (3-((E)-3-((3-((E)-2-(7-chloroquinolin-2yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid) . nih.govnih.govacs.org This compound proved to be a highly potent and selective CysLT1 antagonist with an IC50 value of 0.0059 µM for the CysLT1 receptor, compared to 15 µM for the CysLT2 receptor. nih.govnih.govacs.org SAR studies revealed that the indole ring, the carboxylic acid at position 2, and an α, β-unsaturated amide moiety at position 3 were all important for potent antagonist activity. nih.gov

Antagonist Activity of Compound 17k at CysLT Receptors
CompoundCysLT1 IC50 (μM)CysLT2 IC50 (μM)Reference
17k0.005915 nih.govnih.govacs.org

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that is a key regulator of adipogenesis and glucose metabolism, making it a target for anti-diabetic drugs. nih.govnih.gov A series of novel aryl indole-2-carboxylic acids have been identified as potent and selective PPARγ modulators. nih.gov Some of these compounds act as partial agonists. nih.gov

One such derivative, referred to as Compound 5 , was selected for further in vivo evaluation in a db/db mouse model of type 2 diabetes. nih.gov In this model, the compound was shown to reduce hyperglycemia at plasma exposure levels comparable to the established PPARγ agonist, rosiglitazone. nih.gov Another study identified a series of indole biphenylcarboxylic acids that act as PPARγ antagonists. nih.gov These findings indicate that the indole-2-carboxylic acid scaffold can be modified to produce compounds that either partially activate or antagonize PPARγ, offering a versatile platform for developing therapeutics with potentially improved side-effect profiles compared to full agonists. nih.gov

Other Biological Activities of Indole-2-Carboxylic Acid Derivatives

The versatile structure of indole-2-carboxylic acid has led to its exploration in various other therapeutic areas. One significant area is in the development of antiviral agents. A series of indole-2-carboxylic acid derivatives have been identified as novel and potent HIV-1 integrase strand transfer inhibitors (INSTIs). mdpi.com HIV-1 integrase is a crucial enzyme for viral replication. mdpi.com Through structural optimizations, the derivative 20a was developed, which exhibited a marked inhibitory effect against the integrase with an IC50 value of 0.13 μM. mdpi.com Binding mode analysis suggests that the indole core and the C2 carboxyl group chelate the two essential Mg2+ ions within the enzyme's active site. mdpi.com

Furthermore, libraries based on the related aminoindoline scaffold have been screened for small molecule modulators of focal adhesion kinase (FAK)-mediated signaling pathways. researchgate.net Indole-2-carboxylic acid itself serves as a common building block in the synthesis of bioactive natural products and pharmaceuticals. researchgate.netsigmaaldrich.com

Inhibitory Activity of Indole-2-Carboxylic Acid Derivative 20a
CompoundTargetIC50 (μM)Reference
20aHIV-1 Integrase0.13 mdpi.com

Immunomodulatory Effects (e.g., IL-4 Gene Expression Inhibition)

There is no available data from in vitro studies detailing the immunomodulatory effects of 1-(2-Methylbenzyl)-1H-indole-2-carboxylic acid, including any potential inhibition of IL-4 gene expression.

Antioxidant Properties

Specific studies measuring the antioxidant properties of this compound through standard assays (e.g., DPPH, ABTS) have not been reported in the reviewed literature.

Fructose-1,6-bisphosphatase (FBPase) Inhibition

While indole-based structures are explored as FBPase inhibitors, there are no specific published findings on the FBPase inhibitory activity or IC50 values for this compound.

Antibacterial Activity

There is no available research documenting the in vitro antibacterial activity of this compound against any bacterial strains, and therefore no Minimum Inhibitory Concentration (MIC) data can be provided.

DNA Cleavage Activities

No studies concerning the potential for this compound to induce DNA cleavage have been found in the scientific literature.

Structure Activity Relationship Sar Studies

Impact of Substitutions on the Indole (B1671886) Core

The indole nucleus is a key pharmacophoric element, and its decoration with various substituents at the N1, C3, C5, and C6 positions allows for the fine-tuning of a compound's interaction with biological targets.

Effects of N1-Substitution (e.g., 2-Methylbenzyl group)

The substituent at the N1 position of the indole ring plays a significant role in modulating the biological profile of indole-2-carboxylic acid derivatives. The introduction of a bulky, lipophilic group like a benzyl (B1604629) moiety can enhance binding affinity for specific targets. For instance, a series of N-benzylindole-2-carboxylic acids were identified as potent and selective antagonists of the CCR2b chemokine receptor, demonstrating high-affinity binding and functional inhibition. nih.gov The benzyl group itself can be further substituted to optimize activity; for example, an N1-(2-fluorophenyl)methyl group, which is structurally analogous to the 2-methylbenzyl group, is a known substitution pattern in this chemical space. scbt.com

In the context of chemical synthesis, the nature of the N1-substituent also impacts reactivity. Indole substrates bearing N-alkyl groups, including benzyl, have demonstrated superior reactivity compared to those with N-aryl substituents or an unsubstituted N-H. acs.org This highlights the electronic and steric influence of the N1-substituent. While the precise contribution of the 2-methyl group on the benzyl ring is target-specific, it generally serves to introduce steric bulk and modify the conformational presentation of the benzyl group, potentially leading to improved interactions within a receptor's binding pocket.

Influence of C3 Substituents on Biological Activity

The C3 position of the indole-2-carboxylic acid core is a critical site for modification, and the optimal substituent is highly dependent on the target protein.

For cannabinoid CB1 receptor allosteric modulators, smaller substituents at the C3 position, such as hydrogen or a methyl group, are preferred over larger groups like ethyl, indicating that steric bulk at this position is detrimental to activity. nih.gov

In contrast, for inhibitors of HIV-1 integrase, introducing a long branch at the C3 position can be highly advantageous. nih.gov Such substitutions are designed to occupy a hydrophobic cavity near the enzyme's active site. nih.govnih.gov This interaction was shown to significantly increase inhibitory activity. nih.gov For example, derivatives with 2-methoxyphenyl or 3-methoxyphenyl (B12655295) groups at C3 improved the inhibitory effect threefold compared to the unsubstituted parent compound. nih.gov

Furthermore, in the development of apoptosis inducers, substitution at the C3-position was found to be crucial for activity. A significant 20-fold increase in apoptotic activity was achieved when moving from a C3-methyl to a C3-phenyl group in a series of indole-2-carboxylic acid benzylidene-hydrazides. nih.gov This demonstrates that an aryl group at this position can be pivotal for certain biological effects.

Table 1: Influence of C3-Substituents on Biological Activity for Different Targets
TargetPreferred C3-SubstituentEffect on ActivityReference
CB1 ReceptorSmall groups (H, Methyl)Increased potency nih.gov
HIV-1 IntegraseLong/bulky branches (e.g., substituted phenyls)Increased inhibitory effect nih.govnih.gov
Apoptosis InductionPhenyl group20-fold increase in activity vs. Methyl nih.gov

Role of C5 and C6 Substitutions (e.g., Halogenation, Acetamido, Methoxy)

Substitutions on the benzene (B151609) ring portion of the indole core, specifically at the C5 and C6 positions, are instrumental in modulating activity. Halogenation is a common and effective strategy. For CB1 receptor modulators, the presence of a chloro or fluoro group at the C5 position enhanced potency. nih.gov In the context of antiproliferative agents, the position of halogenation matters; a 5-chloro substituent conferred different potency compared to a 6-chloro substituent. nih.gov

For HIV-1 integrase inhibitors, introducing a halogenated benzene ring at the C6 position was shown to increase activity. nih.gov This modification is thought to improve π-π stacking interactions with viral DNA. nih.govrsc.orgresearchgate.net

Beyond halogens, other groups also confer specific activities. For example, a methoxy (B1213986) group at the C5 position is a feature of compounds with potential neuroprotective properties. mdpi.com Additionally, a series of 6-acetamido-indole-2-carboxylic acid derivatives were identified as potent dual inhibitors of the enzymes IDO1 and TDO, which are targets for tumor immunotherapy.

Table 2: Effect of C5 and C6 Substitutions on Various Biological Targets
PositionSubstituentTargetObserved EffectReference
C5Chloro, FluoroCB1 ReceptorEnhanced potency nih.gov
C6Halogenated benzeneHIV-1 IntegraseIncreased inhibitory activity nih.govrsc.org
C5MethoxyNeuroprotectionAssociated with neuroprotective properties mdpi.com
C6AcetamidoIDO1/TDOPotent dual inhibition

Importance of the Carboxylic Acid Moiety and its Derivatives

The carboxylic acid group at the C2 position is a cornerstone of the molecule's biological activity for many targets. In HIV-1 integrase inhibitors, this carboxyl group, along with the indole nucleus, forms a critical metal-chelating pharmacophore that interacts with two Mg²⁺ ions in the enzyme's active site. nih.govnih.gov The essential nature of this group is underscored by the finding that esterification of the C2 carboxyl leads to a loss of this metal-chelating ability and abolishes inhibitory activity. nih.gov

However, derivatization of the carboxylic acid can lead to new biological functions. Conversion to a carboxamide is a common strategy. For example, various 1H-indole-2-carboxamides have been developed as allosteric modulators of the CB1 receptor and as potent antiproliferative agents. nih.govnih.gov Similarly, converting the carboxylic acid to a benzylidene-hydrazide resulted in a new class of potent apoptosis inducers that function by inhibiting tubulin polymerization. nih.gov These findings show that while the free carboxylic acid is vital for certain mechanisms like metal chelation, its derivatives, such as amides and hydrazides, can engage different targets through alternative binding modes.

Pharmacophore Identification and Optimization for Specific Targets

A pharmacophore is an abstract representation of the crucial molecular features responsible for a drug's binding to a specific target. For the indole-2-carboxylic acid scaffold, distinct pharmacophore models have been identified for different biological targets.

For HIV-1 integrase inhibitors, the key pharmacophore consists of:

A metal-binding group comprising the indole nitrogen and the C2-carboxylate oxygen atoms, which chelate two Mg²⁺ ions in the DDE motif of the active site. nih.gov

A halogenated phenyl group, typically at the C6 position, which engages in π-π stacking interactions with viral DNA. nih.govrsc.org

A bulky, hydrophobic group at the C3 position, designed to fit into a nearby hydrophobic pocket. nih.govnih.gov

Optimization based on this model led to the development of compounds with significantly enhanced inhibitory effects. nih.gov

For allosteric modulators of the CB1 receptor, the pharmacophore is different, emphasizing a required carboxamide functionality at the C2 position, a small alkyl group at C3, and a halogen at C5. nih.gov

Future Research Directions and Potential Applications

Design of Novel Analogs with Enhanced Potency and Selectivity

A primary avenue of future research will involve the rational design and synthesis of novel analogs of 1-(2-Methylbenzyl)-1H-indole-2-carboxylic acid to improve its potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are crucial in this endeavor. nih.gov By systematically modifying different parts of the molecule—the indole (B1671886) ring, the carboxylic acid group, and the N-benzyl substituent—researchers can probe the key interactions with its target protein(s). acs.org

For instance, modifications to the indole core, such as the introduction of substituents at the 3, 5, or 6-positions, have been shown to significantly impact the biological activity of related compounds. nih.govnih.gov Halogenation or the addition of small alkyl groups could modulate lipophilicity and electronic properties, potentially leading to enhanced binding affinity. nih.gov Furthermore, exploring variations of the 2-methylbenzyl group on the indole nitrogen could influence the compound's spatial arrangement and interactions within a binding pocket. nih.gov Replacing the carboxylic acid with bioisosteres, such as tetrazoles or other acidic functional groups, may also improve pharmacokinetic properties while maintaining or enhancing biological activity.

Modification Strategy Rationale Potential Outcome
Substitution on the indole ring (positions 3, 5, 6)Modulate lipophilicity, electronic properties, and steric interactions.Enhanced binding affinity and selectivity.
Variation of the N-benzyl substituentAlter spatial orientation and explore different binding pocket interactions.Improved potency and target specificity.
Replacement of the carboxylic acid with bioisosteresImprove pharmacokinetic properties (e.g., metabolic stability, cell permeability).Enhanced drug-like characteristics.

Exploration of New Biological Targets and Therapeutic Areas

The indole-2-carboxylic acid core is a "privileged scaffold," meaning it can interact with a variety of biological targets. mdpi.com While initial studies might focus on a specific activity, it is crucial to explore other potential therapeutic applications. Derivatives of indole-2-carboxylic acid have been investigated as anticancer agents, HIV-1 integrase inhibitors, and modulators of various receptors. mdpi.comnih.govnih.gov

Future research should involve broad-based phenotypic screening and target identification studies to uncover novel mechanisms of action and therapeutic indications for this compound and its analogs. For example, its potential as an inhibitor of enzymes like tubulin polymerization or as an antagonist for chemokine receptors could be investigated. nih.govnih.gov Exploring its effects on different cancer cell lines, viral replication assays, and receptor binding assays will be essential in identifying new therapeutic avenues. mdpi.comnih.gov

Advanced Mechanistic Investigations of Biological Action

A deep understanding of how this compound exerts its biological effects at the molecular level is critical for its development as a therapeutic agent. Advanced mechanistic studies will be necessary to elucidate its precise mechanism of action. Techniques such as X-ray crystallography of the compound bound to its target protein can provide invaluable insights into the specific molecular interactions driving its activity.

Furthermore, cell-based assays can be employed to understand its effects on signaling pathways and cellular processes. For instance, if the compound shows anticancer activity, studies could focus on its ability to induce apoptosis, inhibit cell cycle progression, or block angiogenesis. mdpi.comnih.gov Investigating its impact on gene expression and protein levels related to its proposed target will also be crucial.

Integration of In Silico and Experimental Approaches for Drug Discovery

Modern drug discovery relies heavily on the integration of computational (in silico) and experimental methods. rsc.orgnih.gov For this compound, in silico approaches such as molecular docking and quantitative structure-activity relationship (QSAR) studies can guide the design of new analogs with improved properties. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 1-(2-Methylbenzyl)-1H-indole-2-carboxylic acid derivatives?

  • Methodological Answer : The Knoevenagel condensation is a key method for synthesizing indole-2-carboxylic acid derivatives. For example, refluxing substituted 3-formyl-1H-indole-2-carboxylic acids with electrophiles (e.g., 2-thioxothiazolidin-4-one) in acetic acid with sodium acetate as a catalyst yields hybrid molecules (e.g., compound 1e in ). Reaction optimization includes adjusting molar ratios (1.1:1 for aldehyde:electrophile) and reflux duration (3–5 hours) . Alternative methods involve one-pot multicomponent reactions using thioureas and chloroacetic acid for cyclocondensation .

Q. How can researchers confirm the structural integrity and purity of synthesized derivatives?

  • Methodological Answer : Characterization relies on:

  • Spectroscopy : NMR and FT-IR to verify functional groups (e.g., indole C–H stretches at ~3400 cm⁻¹) and substituent positions.
  • Chromatography : HPLC (≥98% purity thresholds) and TLC for monitoring reaction progress .
  • Physicochemical Properties : Melting points (mp 205–259°C for indole-2-carboxylic acid isomers ) and calculated properties (e.g., pKa ~4.09, PSA 167.83 Ų ) validate consistency with expected values.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?

  • Methodological Answer :

  • Pharmacophore Modeling : Align derivatives with target protein binding sites (e.g., using Pharmacophore-Fit Scores) to identify critical functional groups (e.g., carboxylic acid for hydrogen bonding) .
  • Bioactivity Assays : Test derivatives against validated targets (e.g., antibacterial or anticancer models) to correlate substituents (e.g., halogenation at position 5) with efficacy .
  • Computational Docking : Use software like AutoDock to predict binding affinities of 2-methylbenzyl-substituted analogs to enzymes (e.g., Mcl1 inhibitors ).

Q. What strategies resolve contradictions in reported melting points or reaction yields for indole-2-carboxylic acid derivatives?

  • Methodological Answer :

  • Reproducibility Checks : Standardize reaction conditions (e.g., solvent purity, heating rate) to minimize variability. For example, mp discrepancies (e.g., indole-2-carboxylic acid mp 205–209°C vs. 256–259°C for isomer ) may stem from polymorphic forms or impurities.
  • Advanced Analytics : Use DSC (differential scanning calorimetry) to detect polymorphs and XRD for crystal structure validation .

Q. How can computational models predict the pharmacokinetic behavior of this compound derivatives?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME estimate bioavailability (%F), blood-brain barrier permeability (logBB), and CYP450 interactions using molecular descriptors (e.g., logP ~2.5 for indole derivatives ).
  • QSAR Modeling : Corrogate substituent electronic parameters (Hammett σ values) with solubility or metabolic stability data .

Mechanistic and Therapeutic Applications

Q. What experimental approaches identify the mechanism of action for indole-2-carboxylic acid derivatives in disease models?

  • Methodological Answer :

  • Target Deconvolution : Use affinity chromatography or CETSA (cellular thermal shift assay) to isolate protein targets from lysates treated with biotinylated derivatives .
  • Pathway Analysis : RNA sequencing or phosphoproteomics to map downstream effects (e.g., apoptosis pathways in cancer cells treated with PROTACs ).

Q. How are this compound derivatives utilized in PROTAC design?

  • Methodological Answer :

  • Linker Optimization : Couple the indole core to E3 ligase ligands (e.g., VHL or CRBN) via alkyl or PEG linkers. For example, compound 482 in uses a biphenyl ethyl group for target protein recruitment .
  • Ternary Complex Assays : SPR or ITC to measure binding kinetics between PROTAC, target protein, and E3 ligase .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.